![molecular formula C21H30O3 B13855111 (17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol involves several steps, including the reaction of specific diterpene precursors under controlled conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale extraction from coffee beans, followed by purification processes to isolate the compound in high purity. Techniques such as chromatography and crystallization are commonly used to achieve the desired quality .
化学反応の分析
Types of Reactions
(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities, making them valuable for further research.
科学的研究の応用
(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpene chemistry and reaction mechanisms.
Biology: Investigated for its potential neuromodulatory and antioxidative effects.
Medicine: Explored for its anti-inflammatory, anticancer, and chemopreventive properties.
Industry: Utilized in the development of health supplements and functional foods due to its beneficial biological activities.
作用機序
The mechanism of action of (17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells. These effects are mediated through its interaction with specific enzymes and receptors involved in these pathways .
類似化合物との比較
Similar Compounds
Cafestol: A parent compound found in coffee beans with similar biological activities.
Kahweol: Another diterpene found in coffee with antioxidative and anti-inflammatory properties.
Diterpene Derivatives: Various synthetic and natural diterpene derivatives with similar structures and activities.
Uniqueness
(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol is unique due to its specific methoxy and methyl substitutions, which enhance its biological activities compared to its parent compounds. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and industrial applications .
特性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
(17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol |
InChI |
InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3 |
InChIキー |
BDVVNPOGDNWUOI-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


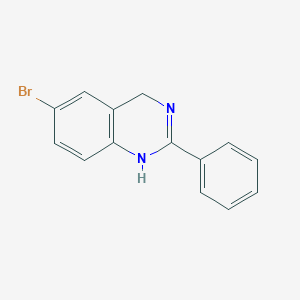
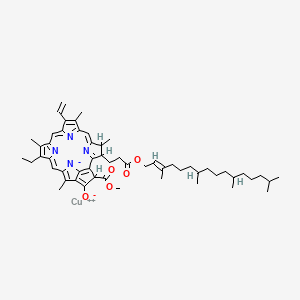
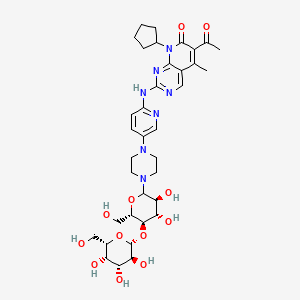
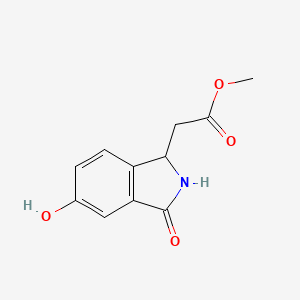


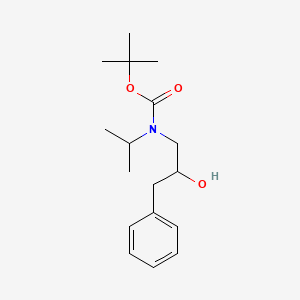
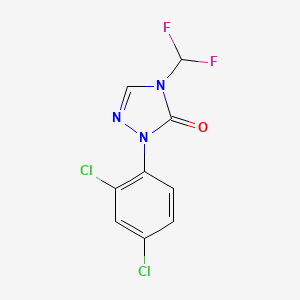
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
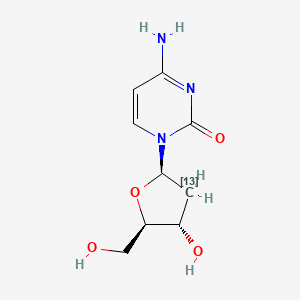
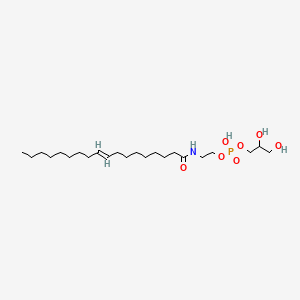
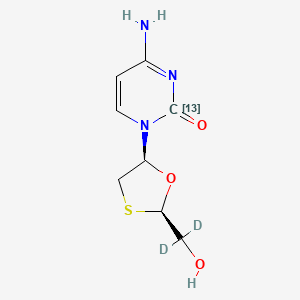
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)

